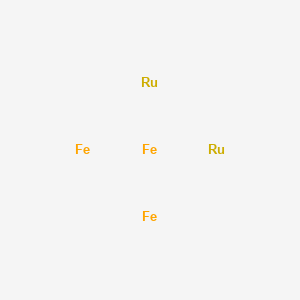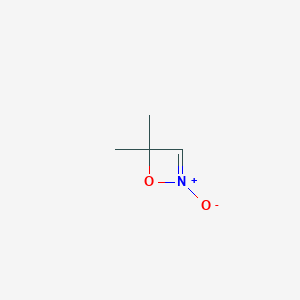
4-Chlorobut-2-en-1-yl but-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobut-2-en-1-yl but-2-ynoate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of both an alkyne and an alkene functional group, along with a chlorine atom. This combination of functional groups makes it a versatile compound in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobut-2-en-1-yl but-2-ynoate typically involves the reaction of 4-chlorobut-2-yn-1-ol with but-2-ynoic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorobut-2-en-1-yl but-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of fully saturated alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-Chlorobut-2-en-1-yl but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chlorobut-2-en-1-yl but-2-ynoate involves its reactive functional groups. The alkyne and alkene groups can participate in various addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobut-2-yn-1-yl acetate: Similar structure but with an acetate group instead of the but-2-ynoate group.
4-Chlorobut-2-yn-1-yl butyrate: Similar structure but with a butyrate group instead of the but-2-ynoate group.
Uniqueness
4-Chlorobut-2-en-1-yl but-2-ynoate is unique due to the presence of both an alkyne and an alkene group along with a chlorine atom. This combination of functional groups provides a wide range of reactivity and makes it a valuable compound in various chemical transformations .
Propriétés
Numéro CAS |
558451-99-3 |
|---|---|
Formule moléculaire |
C8H9ClO2 |
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
4-chlorobut-2-enyl but-2-ynoate |
InChI |
InChI=1S/C8H9ClO2/c1-2-5-8(10)11-7-4-3-6-9/h3-4H,6-7H2,1H3 |
Clé InChI |
BNYDNNSQXNNNMH-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(=O)OCC=CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


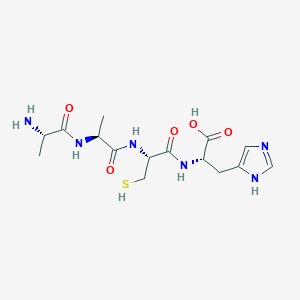
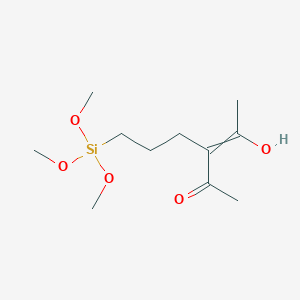
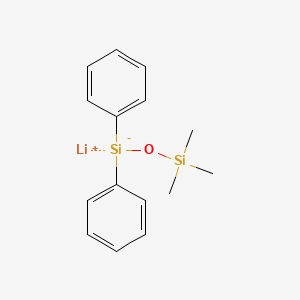
![Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B14228916.png)
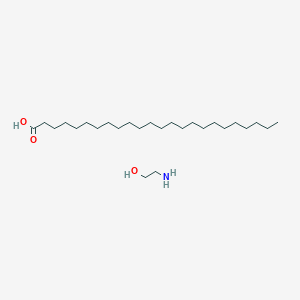
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,7-dimethylocta-2,6-dien-1-amine](/img/structure/B14228925.png)
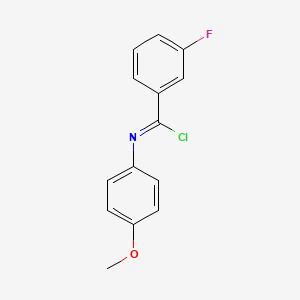
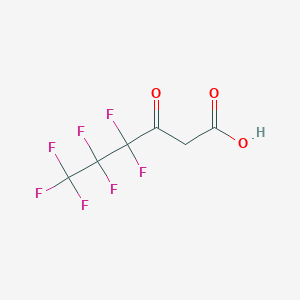
![1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one](/img/structure/B14228938.png)
![4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid](/img/structure/B14228939.png)

